molecular formula C12H11ClN2 B2376645 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine CAS No. 79382-77-7

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine

Cat. No.: B2376645
CAS No.: 79382-77-7
M. Wt: 218.68
InChI Key: ZUVJAFILTNGLLW-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a methylating agent. One common method includes the use of methyl iodide in the presence of a base such as cesium carbonate in a solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation and Reduction: Products include oxidized or reduced pyrimidine derivatives.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes . The exact pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is unique due to the presence of both chloro and methyl groups on the pyrimidine ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

  • Molecular Formula : C11H10ClN
  • Molecular Weight : 205.66 g/mol
  • IUPAC Name : this compound

The compound features a chlorine atom at the 4-position and a methyl group at the 6-position of the pyrimidine ring, along with a para-substituted methylphenyl group, which contributes to its lipophilicity and biological activity.

Pyrimidine derivatives like this compound interact with various biological targets, including enzymes and receptors. The mechanisms through which these compounds exert their effects include:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
  • Receptor Modulation : These compounds may also modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that similar pyrimidine derivatives can effectively inhibit cancer cell lines, including:

Cell Line IC50 (µM)
K562 (leukemia)2.27 - 2.53
HL-60 (leukemia)1.42 - 1.52
OKP-GS (renal carcinoma)4.56

The compound's structure allows it to mimic ATP, which is crucial for targeting specific kinases involved in cancer progression .

Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory potential. Notably, some studies reported IC50 values as low as 0.04μmol0.04\,\mu mol against COX-2 inhibition, indicating strong anti-inflammatory effects comparable to established drugs like celecoxib .

Case Studies

  • Synthesis and Evaluation : A study synthesized various substituted pyrimidine derivatives and evaluated their biological activities. Among these, compounds with electron-donating groups showed enhanced anti-inflammatory activity due to increased interaction with COX enzymes .
  • Clinical Implications : The potential use of pyrimidine derivatives as protein tyrosine kinase inhibitors has been highlighted in patents and research articles discussing their application in treating oncological disorders .

Properties

IUPAC Name

4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVJAFILTNGLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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